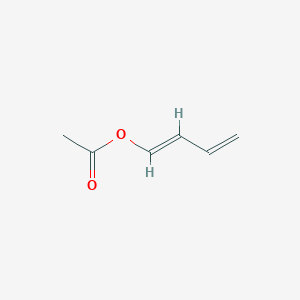
1-Acetoxy-1,3-butadiene
Descripción general
Descripción
1-Acetoxy-1,3-butadiene, a compound prepared through the reaction of crotonaldehyde with acetic anhydride in the presence of potassium or sodium acetate, exhibits intriguing physical and chemical properties due to its cis and trans forms. These forms are distinguished by their physical properties and infrared spectra, contributing to varied applications and reactivities in chemical synthesis and transformations (Georgieff & Dupre, 1960).
Synthesis Analysis
The synthesis of 1-Acetoxy-1,3-butadiene involves the acetoxylation of 1,3-butadiene, a process extensively studied to optimize yield and selectivity. One approach includes the gas phase acetoxylation over palladium catalysts, significantly influenced by the addition of vanadium to Pd-Sb-KOAc catalysts, enhancing the reaction's selectivity and efficiency (Shinohara, 1985).
Molecular Structure Analysis
The molecular structure of 1-Acetoxy-1,3-butadiene, featuring cis and trans isomers, plays a crucial role in its reactivity and physical properties. The differentiation between these isomers is primarily based on their infrared spectra, which reveal distinct features attributable to their molecular configurations (Georgieff & Dupre, 1960).
Chemical Reactions and Properties
1-Acetoxy-1,3-butadiene undergoes various chemical reactions, showcasing its versatility in organic synthesis. For instance, it can participate in cycloadditions, a key reaction for constructing complex molecular architectures. The presence of acetoxy and butadiene units within the molecule allows for selective reactions, leading to the formation of diverse functionalized products (Rahn et al., 2008).
Physical Properties Analysis
The physical properties of 1-Acetoxy-1,3-butadiene, including its boiling point, melting point, and solubility, are influenced by its molecular structure. The cis and trans isomers exhibit different physical characteristics due to their distinct molecular geometries, affecting their phase behavior and interactions with solvents and other chemicals (Georgieff & Dupre, 1960).
Chemical Properties Analysis
The chemical properties of 1-Acetoxy-1,3-butadiene, such as reactivity towards nucleophiles and electrophiles, are dictated by its functional groups. The acetoxy group, in particular, can act as a leaving group or be involved in acyl transfer reactions, enabling the synthesis of a wide range of derivatives with varying chemical functionalities (Shinohara, 1985).
Aplicaciones Científicas De Investigación
Physical and Chemical Properties of 1-Acetoxy-1,3-butadiene : Georgieff and Dupre (1960) studied the physical properties, infrared and ultraviolet spectra, and mass spectra of 1-Acetoxy-1,3-butadiene. They found that it consists of two forms, likely cis and trans, and noted its significance in polymerization processes (Georgieff & Dupre, 1960).
Atmospheric Reactions of 1,3-Butadiene : Liu, Jeffries, and Sexton (1999) investigated the photooxidation of 1,3-butadiene, a precursor to 1-Acetoxy-1,3-butadiene, to understand its atmospheric transformation. This study is crucial for understanding the fate of 1,3-butadiene and its derivatives in the environment (Liu, Jeffries, & Sexton, 1999).
Exposure Assessment of 1,3-Butadiene : Nieto et al. (2021) analyzed the exposure of the U.S. population to 1,3-butadiene, focusing on its urinary metabolites. This research is significant for public health and occupational safety related to 1,3-butadiene and its derivatives (Nieto et al., 2021).
Catalytic Acetoxylation of 1,3-Butadiene : Shinohara (1984, 1985) explored the gas phase acetoxylation of 1,3-butadiene over palladium catalysts. These studies are crucial for understanding the production methods of 1-Acetoxy-1,3-butadiene and related compounds (Shinohara, 1984) (Shinohara, 1985).
Polymer Synthesis Using 1,3-Butadiene Derivatives : Bielawski, Scherman, and Grubbs (2001) reported the synthesis of acetoxy- and hydroxy-terminated poly(butadiene)s, demonstrating the utility of 1,3-butadiene derivatives in polymer chemistry (Bielawski, Scherman, & Grubbs, 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(1E)-buta-1,3-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQQBXHZBNUXGJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189208 | |
| Record name | 1,3-Butadienyl acetate, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetoxy-1,3-butadiene | |
CAS RN |
1515-76-0, 35694-20-3 | |
| Record name | 1,3-Butadienyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadienyl acetate, (1E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadienyl acetate, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-butadienyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BUTADIENYL ACETATE, (1E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B2X0YSB2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



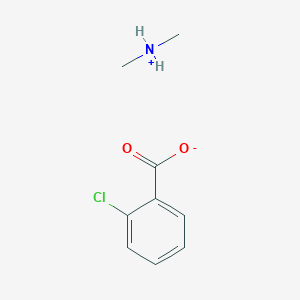
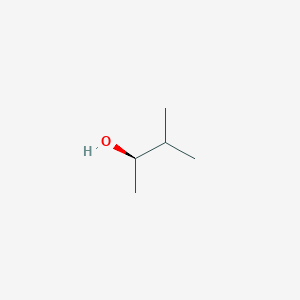
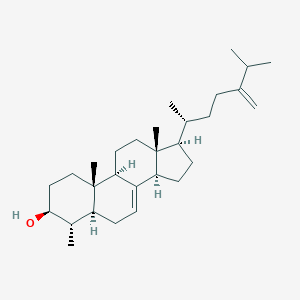
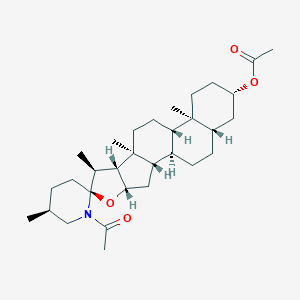
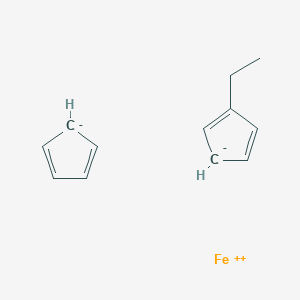
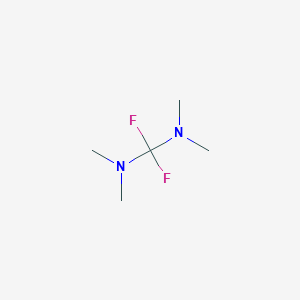
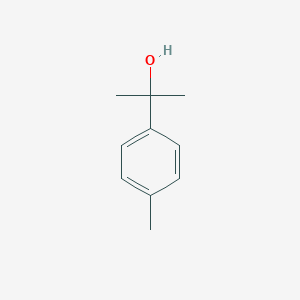
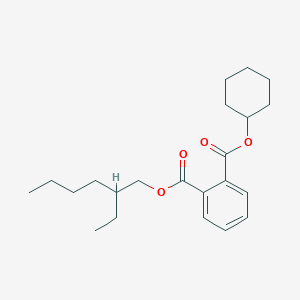
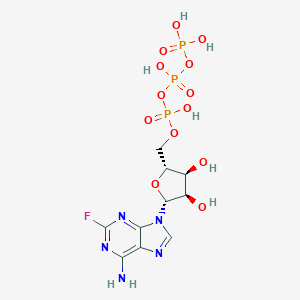
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)
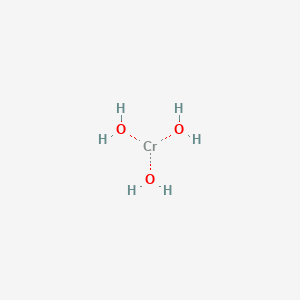

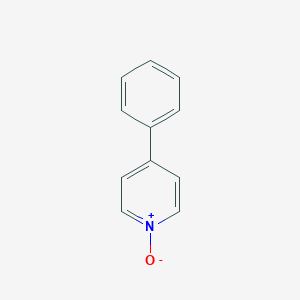
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)